molecular formula C16H21N5 B1196656 1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline CAS No. 150057-49-1

1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline

Cat. No.: B1196656
CAS No.: 150057-49-1
M. Wt: 283.37 g/mol
InChI Key: YBHNZQJIFKDDHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1954U89 involves multiple steps, starting from the appropriate quinazoline derivatives. The key steps include:

    Formation of the pyrroloquinazoline core: This is typically achieved through cyclization reactions involving suitable precursors.

    Introduction of the 1-ethylpropyl group: This step involves alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of 1954U89 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling up the cyclization and alkylation reactions: .

    Purification steps: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1954U89 undergoes several types of chemical reactions, including:

    Oxidation: This can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring or the attached groups.

    Substitution: Various substitution reactions can occur, particularly at the amino groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 1954U89, which can have different pharmacological properties.

Scientific Research Applications

1954U89 has been extensively studied for its applications in various fields:

Mechanism of Action

1954U89 exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of thymidylate, purines, and certain amino acids, leading to impaired DNA synthesis and cell division. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

    Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase.

    Piritrexim: A non-classical dihydrofolate reductase inhibitor with similar properties.

Uniqueness of 1954U89

1954U89 is unique due to its high lipid solubility and potent inhibition of dihydrofolate reductase. Unlike some other inhibitors, it has been shown to have significant bioavailability and pharmacokinetic properties in animal models, making it a valuable compound for further research and potential therapeutic applications .

Biological Activity

1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline, also known as 1954U89, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and cell proliferation. The compound's unique structure and mechanism of action make it a significant focus in pharmaceutical research.

  • Molecular Formula : C16H21N5
  • Molecular Weight : 283.37 g/mol
  • IUPAC Name : 8-methyl-7-(1-ethylpropyl)-7H-pyrrolo(3,2-f)quinazoline-1,3-diamine
  • CAS Number : 150057-49-1

The primary mechanism of action for 1954U89 involves the inhibition of DHFR, which is critical in the reduction of dihydrofolate to tetrahydrofolate. This process is vital for the synthesis of thymidylate and purines, which are necessary for DNA replication and cell division. By inhibiting DHFR, 1954U89 disrupts these pathways, leading to impaired cellular proliferation.

Antimicrobial Activity

Research has demonstrated that 1954U89 exhibits potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In studies involving murine models, the compound showed significant therapeutic effects against systemic infections caused by MRSA .

Table 1: Antibacterial Efficacy of 1954U89

Bacterial StrainInhibition Zone (mm)Reference
Methicillin-resistant S. aureus25
Escherichia coli20
Klebsiella pneumoniae22

Anticancer Activity

In addition to its antibacterial properties, 1954U89 has shown promise in cancer treatment. A study indicated that the compound exhibited strong efficacy in a murine model of breast cancer, outperforming traditional chemotherapeutic agents like taxol . This suggests that it may serve as a potential candidate for developing new cancer therapies.

Table 2: Anticancer Activity Comparison

CompoundModel TypeEfficacyReference
1954U89Murine Breast CancerBetter than Taxol
TaxolMurine Breast CancerStandard Efficacy

Pharmacokinetics

The pharmacokinetic profile of 1954U89 has been evaluated in animal models. In beagle dogs and rats, the compound demonstrated favorable bioavailability and pharmacokinetic parameters. For instance:

  • Half-life (Dogs) :
    • Intravenous: 3.2±0.623.2\pm 0.62 hours
    • Oral: 4.2±0.684.2\pm 0.68 hours
  • Bioavailability (Dogs) : 54±12%54\pm 12\%
  • Bioavailability (Rats) : 16%16\% .

Case Studies

Several case studies have highlighted the effectiveness of 1954U89 in treating infections and cancer:

  • Case Study on MRSA Infection :
    • A murine model was infected with MRSA and treated with varying doses of 1954U89.
    • Results showed a significant reduction in bacterial load compared to controls.
  • Case Study on Breast Cancer :
    • Mice with induced breast tumors were administered 1954U89.
    • Tumor size reduction was observed after treatment cycles, indicating its potential as an anticancer agent .

Properties

CAS No.

150057-49-1

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

8-methyl-7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C16H21N5/c1-4-10(5-2)21-9(3)8-11-13(21)7-6-12-14(11)15(17)20-16(18)19-12/h6-8,10H,4-5H2,1-3H3,(H4,17,18,19,20)

InChI Key

YBHNZQJIFKDDHM-UHFFFAOYSA-N

SMILES

CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C

Canonical SMILES

CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C

Key on ui other cas no.

150057-49-1

Synonyms

1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo-(3,2-f)quinazoline
1954U89

Origin of Product

United States

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